
6-(Propoxymethyl)pteridine-2,4-diamine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any known uses or applications. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves examining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography or NMR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can influence how the compound is stored, handled, and used .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pteridinediamine derivatives have been explored in various studies. For example, Antoniadis et al. (2003) investigated the synthesis and characterization of charge-transfer (CT) complexes involving pteridinediamine derivatives. They focused on the reactions of anti-thyroid drugs with iodine, leading to the formation of CT complexes, which were characterized by various spectroscopic methods and X-ray diffraction, revealing insights into the behavior of thioamides towards iodine (Antoniadis et al., 2003).
Antifolate Evaluation
In the field of medicinal chemistry, Reynolds et al. (2001) synthesized and tested an aminopterin analogue with a bicyclo structure for antifolate activity. Despite structural similarities to aminopterin, the novel compound did not exhibit significant antifolate or antitumor activity, highlighting the complex nature of drug design and the specific requirements for effective DHFR inhibition (Reynolds et al., 2001).
Biomarker Research
Pteridine derivatives, including those related to pteridinediamine, have been investigated for their potential as biomarkers in noninvasive cancer diagnosis. Gamagedara et al. (2011) studied urinary pteridine levels in cancer patients, finding that certain pteridines were significantly elevated, suggesting their utility as biomarkers for early cancer detection (Gamagedara et al., 2011).
Antiradical Activity
Kazunin et al. (2018) explored the synthesis of pteridinetrione derivatives, investigating their tautomeric behavior and antiradical activity. The study revealed that these compounds exhibit significant radical scavenging activity, highlighting their potential in antioxidant research (Kazunin et al., 2018).
Antiparasitic Drug Discovery
Ferrari et al. (2011) identified nonfolate compounds, including a CNS drug, as potential antiparasitic agents by inhibiting pteridine reductase. This study showcased the versatility of pteridine derivatives in drug discovery, extending beyond traditional antifolate chemotherapy (Ferrari et al., 2011).
Mechanism of Action
Target of Action
Pteridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pteridine derivatives can exhibit redox activity through proton-coupled electron transfer (pcet) involving the pyrazine moiety . This suggests that 6-(Propoxymethyl)pteridine-2,4-diamine may interact with its targets through similar mechanisms.
Biochemical Pathways
Pteridine derivatives are involved in various biochemical pathways. They serve as biological pigments and enzyme cofactors, and their biosynthetic pathways have been widely studied . .
Pharmacokinetics
The compound’s melting point is 168-170 °c, and its density is 1954 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
One study suggests that a similar compound, 2,2′-(7,9-dimethyl-2,4,6,8-tetraoxo-6,7,8,9-tetrahydropyrimido[5,4-g]pteridine-1,3(2h,4h)-diyl)bis(n,n-bis(2-chloroethyl)acetamide) (pt-mca), acts as a dna intercalator and potential antitumor agent . This suggests that this compound may have similar effects.
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that temperature and atmospheric conditions may influence its stability and efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-(Propoxymethyl)pteridine-2,4-diamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dihydropteroate synthase (DHPS), an enzyme involved in the folate synthesis pathway . The interaction between this compound and DHPS can inhibit the enzyme’s activity, thereby affecting the synthesis of folate, which is essential for DNA synthesis and repair.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . By affecting key signaling pathways such as the mTOR pathway, this compound can alter cellular metabolism and promote cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with DHPS, for instance, results in the inhibition of folate synthesis, which is critical for cell proliferation . Additionally, this compound can modulate the activity of other enzymes involved in nucleotide synthesis, further impacting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of folate synthesis and prolonged cell cycle arrest in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to folate metabolism. It interacts with enzymes such as DHPS, affecting the synthesis of folate and other related metabolites . This interaction can alter metabolic flux and influence the levels of various metabolites within the cell, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
6-(propoxymethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-2-3-17-5-6-4-13-9-7(14-6)8(11)15-10(12)16-9/h4H,2-3,5H2,1H3,(H4,11,12,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZHSCZDVWULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CN=C2C(=N1)C(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545466 | |
| Record name | 6-(Propoxymethyl)pteridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104438-50-8 | |
| Record name | 6-(Propoxymethyl)pteridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



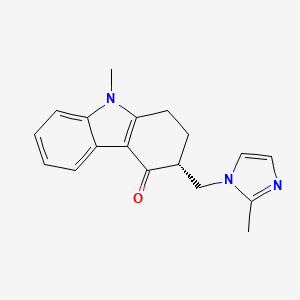
![2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B3064376.png)
![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)


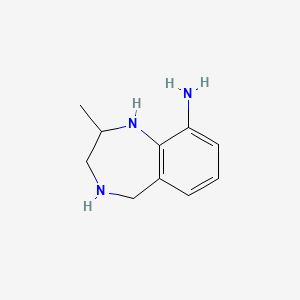
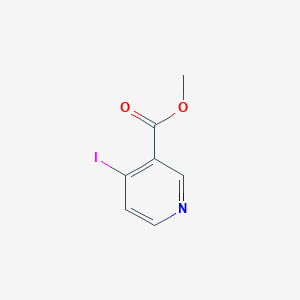
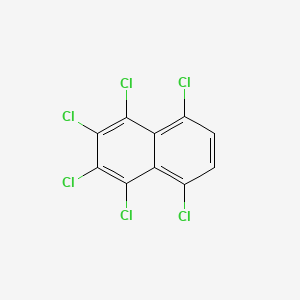
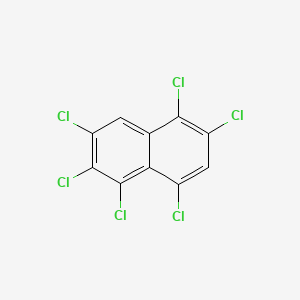

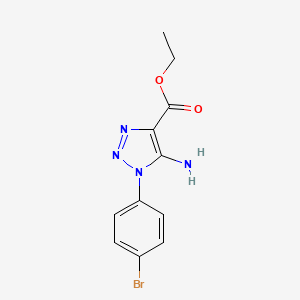
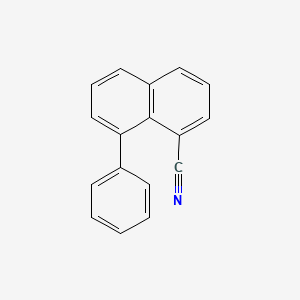
![3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B3064459.png)
